Diphenyleneiodonium sulfate

Description

Properties

IUPAC Name |

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H8I.H2O4S/c2*1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;1-5(2,3)4/h2*1-8H;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJRZMICUGKBGN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16I2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

244-54-2 (Parent) | |

| Record name | Bis(dibenziodonium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701044278 | |

| Record name | Dibenziodolium, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4510-83-2 | |

| Record name | Bis(dibenziodonium) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenziodolium, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dibenziodonium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to the Mechanism of Diphenyleneiodonium Sulfate on NADPH Oxidases

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory action of Diphenyleneiodonium (DPI) sulfate on the Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase (NOX) family of enzymes. Moving beyond a superficial overview, we will dissect the causality behind its potent, yet often non-specific, effects, offering field-proven insights for the discerning researcher.

Introduction: The NOX Family - Architectonics of Cellular Redox Signaling

The NOX family of enzymes, comprising seven isoforms (NOX1-5 and DUOX1-2), are transmembrane proteins whose primary function is the regulated production of reactive oxygen species (ROS), specifically superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[1][2] Unlike other sources of cellular ROS which are often byproducts of metabolic processes, NOX enzymes are "professional" ROS generators.[3] The electron transport chain within NOX enzymes facilitates the transfer of electrons from cytosolic NADPH to molecular oxygen.[1][3] This process is initiated by NADPH binding to the dehydrogenase domain on the cytosolic side of the enzyme, where it reduces the flavin adenine dinucleotide (FAD) cofactor to FADH₂.[2][3] Electrons are then shuttled through two heme centers within the transmembrane domain to ultimately reduce oxygen.[1][3] This regulated ROS production plays a critical role in a myriad of physiological processes, including host defense, cellular signaling, and gene expression.[1][4] However, dysregulation of NOX activity is implicated in a range of pathologies, making these enzymes attractive therapeutic targets.[4][5]

Diphenyleneiodonium (DPI): A Potent, Broad-Spectrum Flavoenzyme Inhibitor

Diphenyleneiodonium (DPI) is a widely utilized pharmacological tool for investigating the roles of NOX enzymes.[3][6] It is crucial to understand that DPI is not a specific NOX inhibitor but rather a general and potent inhibitor of flavoproteins.[6][7] This lack of specificity is a critical consideration in experimental design and data interpretation.[8][9]

Chemical Profile of Diphenyleneiodonium Sulfate

-

Chemical Name: Diphenyleneiodonium sulfate[10]

-

Molecular Formula: C₁₂H₈I • ½SO₄[10]

-

Molecular Weight: 327.13 g/mol [10]

-

Appearance: Pale yellow solid[12]

-

Solubility: Soluble in warm water[13]

Core Mechanism of Action: Irreversible Inactivation of the Flavin Center

The primary mechanism by which DPI inhibits NOX enzymes is through the irreversible inactivation of the FAD cofactor within the dehydrogenase domain.[14][15] This action effectively severs the electron transport chain at its origin, preventing the transfer of electrons from NADPH to the heme centers and subsequently to oxygen.

The proposed mechanism involves the reduction of DPI by the reduced flavin (FADH₂), leading to the generation of a highly reactive phenyl radical. This radical then forms a covalent adduct with the flavin cofactor or nearby amino acid residues, rendering the enzyme catalytically inactive.[14] This irreversible inhibition is a key characteristic of DPI's action.[6][15]

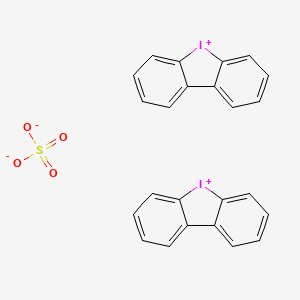

Figure 1: Mechanism of DPI Inhibition on NOX Enzymes.

Kinetics of Inhibition

Studies have characterized the kinetics of DPI inhibition of NOX enzymes as uncompetitive with respect to NADPH.[16][17] This means that DPI binds to the enzyme-substrate (NOX-NADPH) complex, and increasing the concentration of NADPH does not overcome the inhibitory effect.[17]

Isoform Specificity and Potency: A Comparative Overview

While DPI is a pan-NOX inhibitor, its potency varies across the different isoforms.[16] It is generally effective in the sub-micromolar to low micromolar range.

| NOX Isoform | IC₅₀ (µM) | Reference |

| NOX1 | 0.24 | [16] |

| NOX2 | 0.10 | [16] |

| NOX4 | 0.09 | [16] |

| NOX5 | 0.02 | [16] |

Table 1: Comparative IC₅₀ values of DPI for different NOX isoforms.

It is important to note that DPI has been shown to be particularly potent in inhibiting intracellular NOX activity compared to extracellular ROS production.[6] In human neutrophils, the IC₅₀ for intracellular ROS production was found to be approximately 30-fold lower than for extracellular ROS release.[6]

Off-Target Effects and Experimental Considerations

The primary limitation of using DPI as a research tool is its lack of specificity. As a general flavoprotein inhibitor, DPI can affect other critical cellular enzymes, including:

-

Mitochondrial Electron Transport Chain Complexes: DPI is a potent inhibitor of mitochondrial complex I (NADH-ubiquinone oxidoreductase), which can significantly impact cellular respiration and mitochondrial ROS production.[15][18]

-

Nitric Oxide Synthase (NOS): DPI can inhibit NOS, confounding studies on the interplay between ROS and nitric oxide signaling.[10]

-

Xanthine Oxidase: This enzyme, another source of cellular ROS, is also susceptible to inhibition by DPI.[6][7]

These off-target effects necessitate careful experimental design and the use of multiple, complementary approaches to validate findings. When using DPI, it is advisable to:

-

Use the lowest effective concentration to minimize off-target effects.

-

Employ more specific NOX inhibitors, if available, for the isoform of interest to confirm results.

-

Utilize genetic approaches (e.g., siRNA, knockout models) to corroborate pharmacological findings.

-

Monitor mitochondrial function to assess the extent of off-target effects on cellular respiration.

Experimental Protocols for Assessing DPI Inhibition of NOX Activity

Several assays can be employed to measure NOX activity and the inhibitory effect of DPI. The choice of assay depends on the specific NOX isoform, the cellular context (cell-free vs. cell-based), and the specific ROS species being measured.

Cell-Free Cytochrome c Reduction Assay for NOX2 Activity

This assay measures superoxide production by monitoring the superoxide-dependent reduction of cytochrome c.

Methodology:

-

Prepare Membrane Fractions: Isolate membrane fractions containing the NOX2 enzyme from phagocytic cells (e.g., neutrophils) or cells overexpressing NOX2.

-

Assemble the Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:

-

65 mM sodium phosphate buffer, pH 7.0

-

1 mM EGTA

-

1 mM MgCl₂

-

10 µM FAD

-

200 µM cytochrome c

-

Recombinant cytosolic NOX2 subunits (p47phox, p67phox, and Rac1)[19]

-

-

Add DPI: Add varying concentrations of DPI to the wells and incubate for a predetermined time.

-

Initiate the Reaction: Add NADPH (typically 100-200 µM) to start the reaction.

-

Monitor Absorbance: Immediately begin monitoring the change in absorbance at 550 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of cytochrome c reduction and determine the IC₅₀ of DPI.

Figure 2: Workflow for Cell-Free Cytochrome c Reduction Assay.

Amplex® Red Assay for H₂O₂ Production (Cell-based or Cell-free)

This assay is suitable for measuring H₂O₂ produced by NOX4 or the dismutated product of superoxide from other NOX isoforms.

Methodology:

-

Cell Culture/Membrane Preparation: Use cells endogenously expressing or overexpressing the NOX isoform of interest, or isolated membrane fractions.

-

Prepare Reaction Buffer: Prepare a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution).

-

Prepare Amplex® Red/HRP Solution: Prepare a working solution of Amplex® Red (e.g., 50 µM) and horseradish peroxidase (HRP) (e.g., 0.1 U/mL) in the reaction buffer.

-

Pre-treat with DPI: Incubate cells or membranes with varying concentrations of DPI.

-

Initiate the Reaction: Add the Amplex® Red/HRP solution to the cells/membranes. If using a cell-free system, add NADPH to initiate the reaction. For cell-based assays, a stimulus (e.g., PMA for NOX2) may be required.

-

Measure Fluorescence: Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

-

Data Analysis: Determine the rate of H₂O₂ production and the inhibitory effect of DPI.

It is important to note that NADPH can interfere with the Amplex Red assay, so appropriate controls are necessary.[5]

Conclusion: A Powerful Tool Requiring Judicious Application

Diphenyleneiodonium sulfate remains a valuable and widely used tool for probing the function of NOX enzymes due to its high potency. However, its utility is tempered by its broad reactivity as a general flavoprotein inhibitor. A thorough understanding of its mechanism of action, coupled with an awareness of its off-target effects, is paramount for the rigorous design and interpretation of experiments. By employing the principles and protocols outlined in this guide, researchers can leverage the power of DPI while maintaining the highest standards of scientific integrity.

References

-

Riganti, C., Gazzano, E., Polimeni, M., Aldieri, E., & Ghigo, D. (2004). Diphenyleneiodonium inhibits the cell redox metabolism and induces oxidative stress. Journal of Biological Chemistry, 279(44), 45342-45347. [Link]

-

Lundqvist-Gustafsson, H., & Bengtsson, T. (2019). DPI Selectively Inhibits Intracellular NADPH Oxidase Activity in Human Neutrophils. ImmunoHorizons, 3(10), 485-495. [Link]

-

Szymańska, M., Słowińska, A., & Bąk, A. (2020). Inhibition of NADPH Oxidases Activity by Diphenyleneiodonium Chloride as a Mechanism of Senescence Induction in Human Cancer Cells. International Journal of Molecular Sciences, 21(24), 9475. [Link]

-

Gorin, Y., Ricono, J. M., Kim, N. H., Bhandari, B., Choudhury, G. G., & Abboud, H. E. (2003). Diphenyleneiodonium, an inhibitor of NOXes and DUOXes, is also an iodide-specific transporter. Biochimica et Biophysica Acta (BBA) - General Subjects, 1624(1-3), 1-8. [Link]

-

Fukuto, J. M., Hszieh, H., Gulati, P., Chiang, K. T., & Nagasawa, H. T. (1992). Effects of the flavoprotein inhibitor, diphenyleneiodonium sulfate, on ex vivo organic nitrate tolerance in the rat. Journal of Pharmacology and Experimental Therapeutics, 263(2), 657-663. [Link]

-

O'Donnell, V. B., Tew, D. G., Jones, O. T., & England, P. J. (1993). Studies on the inhibitory mechanism of iodonium compounds with special reference to neutrophil NADPH oxidase. Biochemical Journal, 290(Pt 1), 41-49. [Link]

-

Majander, A., Finel, M., & Wikström, M. (1994). Diphenyleneiodonium inhibits reduction of iron-sulfur clusters in the mitochondrial NADH-ubiquinone oxidoreductase (Complex I). The Journal of biological chemistry, 269(33), 21037–21042. [Link]

-

Li, Y., & Trush, M. A. (1998). Diphenyleneiodonium, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production. Biochemical and biophysical research communications, 253(2), 295–299. [Link]

-

Riganti, C., Gazzano, E., Polimeni, M., Costamagna, C., Bosia, A., & Ghigo, D. (2004). Diphenyleneiodonium inhibits the cell redox metabolism and induces oxidative stress. The Journal of biological chemistry, 279(44), 45342–45347. [Link]

-

Lord, T., & Aitken, R. J. (2021). Reactive Oxygen Species in Embryo Development: Sources, Impacts, and Implications for In Vitro Culture Systems. Antioxidants, 10(12), 1989. [Link]

-

Serra, F., et al. (2023). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. Journal of Medicinal Chemistry, 66(18), 12516-12555. [Link]

-

Magnani, F., et al. (2020). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. Free Radical Biology and Medicine, 148, 133-146. [Link]

-

Brown, D. I., & Griendling, K. K. (2009). Nox proteins in signal transduction. Free radical biology & medicine, 47(9), 1239–1253. [Link]

-

Altenhöfer, S., Kleikers, P. W., & Radermacher, K. A. (2015). The NOX family of NADPH oxidases: friend or foe of the vascular system?. Free radical biology & medicine, 86, 10-23. [Link]

-

Altenhöfer, S., Radermacher, K. A., Kleikers, P. W., Wingler, K., & Schmidt, H. H. (2015). Evolution of NADPH oxidase inhibitors: selectivity and mechanisms for target engagement. Antioxidants & redox signaling, 23(5), 406–427. [Link]

-

Roy, K., Wu, Y., Meitzler, J. L., Juhasz, A., Liu, H., He, Y., ... & Doroshow, J. H. (2015). Aiding and abetting roles of NOX oxidases in cellular transformation. Redox biology, 5, 136-146. [Link]

-

Kono, H., Rusyn, I., Yin, M., Gäbele, E., Yamashina, S., Dikalova, A., ... & Thurman, R. G. (2001). Diphenyleneiodonium sulfate, an NADPH oxidase inhibitor, prevents early alcohol-induced liver injury in the rat. American journal of physiology. Gastrointestinal and liver physiology, 280(5), G1005–G1012. [Link]

-

Zielonka, J., et al. (2017). Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. Cellular and Molecular Life Sciences, 74(23), 4239-4264. [Link]

-

Zhu, Y., Fan, S., Wang, N., Chen, X., Yang, Y., Lu, Y., ... & Liu, X. (2020). NADPH oxidase 2 inhibitor diphenyleneiodonium enhances ROS-independent bacterial phagocytosis in murine macrophages via activation of the calcium-mediated p38 MAPK signaling pathway. International immunopharmacology, 85, 106631. [Link]

-

Yildiztugay, E., et al. (2020). Effect of exogenous H2O2 and DPI on NADPH oxidase (NOX) activity (A) and NOXB gene expression (B) in the leaves of detached maize seedlings under PEG-induced drought stress conditions. Plant Physiology and Biochemistry, 155, 683-694. [Link]

-

Lundqvist-Gustafsson, H., & Bengtsson, T. (2019). Kinetics of NADPH oxidase inhibition. ImmunoHorizons, 3(10), 485-495. [Link]

-

Tejada-Simon, M. V., et al. (2005). Effect of NOX inhibitors, DPI and AEBSF, on caspase-3 activity induced by K5 and ST treatment of wild-type and knockout (NOX2–/–) mouse CGN. Journal of Neurochemistry, 94(2), 436-448. [Link]

-

Kalyanaraman, B., et al. (2014). Mitigation of NADPH Oxidase 2 Activity as a Strategy to Inhibit Peroxynitrite Formation. The Journal of biological chemistry, 289(34), 23577-23586. [Link]

-

PubChem. (n.d.). Diphenyleneiodonium. Retrieved from [Link]

-

Jaquet, V., et al. (2011). NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS. British journal of pharmacology, 164(2b), 547-561. [Link]

-

Sedeek, M., et al. (2016). Mode of action studies of GSK2795039. The Journal of pharmacology and experimental therapeutics, 356(2), 336-345. [Link]

-

Chemical Suppliers. (n.d.). Diphenyleneiodonium Sulfate. Retrieved from [Link]

-

Bouayed, J., et al. (2023). The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation. International Journal of Molecular Sciences, 24(6), 5851. [Link]

-

Le, Q. A., et al. (2018). The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes. The Korean journal of physiology & pharmacology, 22(6), 661-670. [Link]

-

Sies, H., & Jones, D. P. (2020). NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology. Antioxidants & redox signaling, 33(15), 1084-1100. [Link]

-

Magnani, F., et al. (2017). Flavin content and activity measurement of full-length SpNOX WT, SpNox F397S and F397W. Scientific Reports, 7(1), 1-13. [Link]

-

Dilla, M., et al. (2023). Recommendations for improving the experimental protocol for the determination of photocatalytic activity by nitric oxide oxidation. Catalysis Today, 423, 114251. [Link]

-

Zielonka, J., et al. (2012). High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES. The Journal of biological chemistry, 287(4), 2544-2556. [Link]

-

Li, Y., et al. (2018). NOX activity and protein concentration in the bubble column before and after the addition of 10% (v/v) n-dodecane. Green Chemistry, 20(18), 4253-4260. [Link]

-

Libik-Konieczny, M., et al. (2018). Studies on NOX activity: a spectrophotometric analysis of NOX activity in initial explants and in hypocotyls cultured on RIM as well as on RIM+DPI. Plant Cell, Tissue and Organ Culture (PCTOC), 134(3), 441-453. [Link]

-

Chan, S. H., et al. (2020). Identification of the NADPH Oxidase (Nox) Subtype and the Source of Superoxide Production in the Micturition Centre. International journal of molecular sciences, 21(18), 6691. [Link]

Sources

- 1. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aiding and abetting roles of NOX oxidases in cellular transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of NADPH Oxidases Activity by Diphenyleneiodonium Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diphenyleneiodonium, an inhibitor of NOXes and DUOXes, is also an iodide-specific transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diphenyleneiodonium inhibits the cell redox metabolism and induces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Diphenyleneiodonium | C12H8I+ | CID 3101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. labsolu.ca [labsolu.ca]

- 14. researchgate.net [researchgate.net]

- 15. Diphenyleneiodonium inhibits reduction of iron-sulfur clusters in the mitochondrial NADH-ubiquinone oxidoreductase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Diphenyleneiodonium, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

what is the chemical structure of Diphenyleneiodonium sulfate

An In-Depth Technical Guide to Diphenyleneiodonium Sulfate: Structure, Mechanism, and Application

Executive Summary

Diphenyleneiodonium (DPI) sulfate is a well-established chemical probe widely utilized in biomedical research. At its core, it is recognized as a potent, mechanism-based, and largely irreversible inhibitor of flavoenzymes.[1][2][3] Its chemical structure, featuring a rigid, planar, tricyclic system with a positively charged iodine atom, is central to its biological activity. This guide provides a comprehensive technical overview of diphenyleneiodonium sulfate, beginning with its fundamental chemical structure and properties. It delves into its primary mechanism of action—the inhibition of NADPH oxidases (NOX) and other key flavoproteins—and critically examines the significant off-target effects that researchers must consider for valid data interpretation.[4][5] We will explore its diverse applications in studying cellular signaling, inflammation, and disease, and provide practical protocols for its use in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this powerful but complex pharmacological tool.

Chemical Identity and Physicochemical Properties

Chemical Structure and Nomenclature

The active component of diphenyleneiodonium sulfate is the diphenyleneiodonium cation ([C₁₂H₈I]⁺). This organic cation features a unique structure where an iodine atom is integrated into a rigid, planar, tricyclic system, bridging two phenyl rings.[6] This configuration results in a delocalized positive charge, making the iodine atom electrophilic and reactive.

The compound is supplied as a salt with sulfate (SO₄²⁻) as the counter-anion. To maintain charge neutrality, the stoichiometric ratio is two diphenyleneiodonium cations for every one sulfate anion, often represented by the molecular formula (C₁₂H₈I)₂SO₄ or C₂₄H₁₆I₂O₄S.[6][7] However, it is also commonly listed with the formula C₁₂H₈I•½SO₄.[8][9] It is crucial for researchers to recognize that the biological activity resides entirely within the cation.

Common Synonyms: DPI Sulfate, bis(dibenziodonium) sulphate.[7][8]

Table of Physicochemical Properties

The fundamental properties of diphenyleneiodonium sulfate are summarized below. Researchers should note that solubility can be a practical challenge; while the sulfate salt is soluble in warm water[10], the more commonly used chloride salt offers better solubility in organic solvents like DMSO.[3][11]

| Property | Value | References |

| CAS Number | 4510-83-2 | [7][8][10][12] |

| Molecular Formula | C₂₄H₁₆I₂O₄S (as the complete salt) | [7] |

| Molecular Weight | 654.26 g/mol | [7] |

| Appearance | Pale Yellow Solid | [7] |

| Melting Point | 295-298 °C | [7][10] |

| Solubility | Soluble in warm water | [10] |

| Storage | Store at -20 °C for long-term stability | [10] |

Core Mechanism of Action: Flavoenzyme Inhibition

The Diphenyleneiodonium Moiety as a Flavoprotein Antagonist

The primary mechanism of action for DPI is its function as a potent inhibitor of flavoenzymes—enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as prosthetic groups for electron transfer reactions.[1][13] DPI acts as a suicide inhibitor by accepting an electron from the reduced flavin cofactor. This reduction leads to the formation of an unstable radical, which then rapidly and covalently arylates nucleophilic residues within the enzyme's active site, causing irreversible inactivation. This strong binding to flavoproteins is the basis for its broad inhibitory profile.[13]

Inhibition of NADPH Oxidase (NOX) Family Enzymes

DPI is most famously employed as an inhibitor of the NADPH oxidase (NOX) enzyme family.[8][11][14] NOX enzymes are critical sources of cellular reactive oxygen species (ROS) and are implicated in a vast array of physiological and pathological processes, including host defense, cell signaling, and inflammation.[15] DPI effectively blocks the electron flow from the FAD cofactor within the NOX enzyme to molecular oxygen, thereby preventing the generation of superoxide (O₂•⁻).[1]

Caption: Experimental workflow for measuring DPI-mediated inhibition of cellular ROS.

Synthesis and Handling

Overview of a Synthetic Route

While typically purchased, DPI salts can be synthesized. A modern, solvent-free mechanochemical route has been reported. [16]A more traditional solution-based synthesis involves the oxidation of 2-iodobiphenyl in the presence of a strong acid, followed by anion exchange. For instance, 2-iodobiphenyl can be reacted with oxone (potassium peroxymonosulfate) in the presence of sulfuric acid to directly yield diphenyleneiodonium sulfate. [16]

Safety, Handling, and Storage Recommendations

-

Hazard Identification: Diphenyleneiodonium compounds cause serious eye irritation. [17]The toxicological properties have not been fully investigated. [18]* Personal Protective Equipment (PPE): Always wear safety glasses or goggles and chemical-resistant gloves. [17]Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep away from foodstuffs and beverages. [17]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention. [17]* Storage: Store the solid compound tightly sealed at -20°C for optimal long-term stability. [10]

Conclusion

Diphenyleneiodonium sulfate is a cornerstone chemical probe for investigating the role of flavoenzymes in biology. Its potent inhibition of NADPH oxidase has provided invaluable insights into the function of ROS in health and disease. However, its utility is tempered by a significant lack of specificity, with major off-target effects on mitochondrial respiration, nitric oxide synthesis, and other critical cellular functions. For the modern researcher, DPI should not be seen as a specific NOX inhibitor, but rather as a broad-spectrum flavoenzyme antagonist. When its limitations are understood and accounted for through rigorous experimental design and the use of complementary, more specific techniques, it remains a powerful tool for initial discovery and hypothesis generation in the complex field of redox biology.

References

-

Mori, Y., et al. (2014). The NADPH oxidase inhibitor diphenyleneiodonium activates the human TRPA1 nociceptor. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

-

ChemSupply. (n.d.). Diphenyleneiodonium Sulfate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3101, Diphenyleneiodonium. Retrieved from [Link]

-

Kono, H., et al. (2001). Diphenyleneiodonium sulfate, an NADPH oxidase inhibitor, prevents early alcohol-induced liver injury in the rat. American Journal of Physiology-Gastrointestinal and Liver Physiology, 280(5), G1005-12. Retrieved from [Link]

-

Tazzeo, T., et al. (2012). The NADPH oxidase inhibitor diphenyleneiodonium is also a potent inhibitor of cholinesterases and the internal Ca2+ pump. British Journal of Pharmacology, 166(5), 1594-1604. Retrieved from [Link]

-

Rigutto, S., et al. (2013). Diphenyleneiodonium, an inhibitor of NOXes and DUOXes, is also an iodide-specific transporter. Biochimie, 95(12), 2337-2342. Retrieved from [Link]

-

Le, Q. A., et al. (2024). The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes. Journal of Pharmacological Sciences. Retrieved from [Link]

-

Panda, M. K., et al. (2025). A Mechanochemical Route for the Synthesis of Diphenyleneiodonium Salts and the Estimation of Their Relative Solid-State Reactivities. Chemistry – An Asian Journal. Retrieved from [Link]

-

Ben Othman, A., et al. (2025). Diphenyleneiodonium exhibits protective effects against both nociception and gastrointestinal inflammation in vivo. Inflammopharmacology. Retrieved from [Link]

-

Rana, M., et al. (2022). Diphenyleneiodonium Treatment Inhibits the Development of Severe Herpes Stromal Keratitis Lesions. Journal of Virology, 96(15), e0075822. Retrieved from [Link]

-

Riganti, C., et al. (2004). Diphenyleneiodonium inhibits the cell redox metabolism and induces oxidative stress. Journal of Biological Chemistry, 279(46), 47726-31. Retrieved from [Link]

-

BIOGEN Científica. (n.d.). Diphenyleneiodonium Sulfate. Retrieved from [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. selleckchem.com [selleckchem.com]

- 3. ≥98%, Nitric oxide synthetase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diphenyleneiodonium inhibits the cell redox metabolism and induces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diphenyleneiodonium | C12H8I+ | CID 3101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

- 10. labsolu.ca [labsolu.ca]

- 11. caymanchem.com [caymanchem.com]

- 12. Diphenyleneiodonium Sulfate [biogen.es]

- 13. Diphenyleneiodonium Sulfate | CAS 4510-83-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 14. Diphenyleneiodonium sulfate, an NADPH oxidase inhibitor, prevents early alcohol-induced liver injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diphenyleneiodonium exhibits protective effects against both nociception and gastrointestinal inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. fishersci.com [fishersci.com]

Diphenyleneiodonium Sulfate: A Technical Guide to its Application as a Flavoprotein Inhibitor

Introduction: The Central Role of Flavoproteins in Cellular Redox Signaling

Flavoproteins are a critical class of enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as prosthetic groups. These enzymes are central players in a vast array of cellular processes, primarily by catalyzing redox reactions. Their functions are diverse, ranging from energy metabolism and biosynthesis to detoxification and the generation of reactive oxygen species (ROS) for signaling and defense. Key examples of flavoproteins include NADPH oxidases (NOX), nitric oxide synthases (NOS), and components of the mitochondrial electron transport chain, such as Complex I (NADH-ubiquinone oxidoreductase).

The NOX family of enzymes, in particular, has garnered significant attention in drug development and biomedical research. These membrane-bound enzymes transport electrons across biological membranes to reduce molecular oxygen, producing superoxide (O2•−) or hydrogen peroxide (H2O2).[1] This controlled generation of ROS is not merely a byproduct of metabolism but a deliberate signaling mechanism implicated in processes such as cell proliferation, differentiation, and immune responses.[1][2] Dysregulation of NOX activity is linked to a variety of pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders, making them attractive therapeutic targets.[1][2][3]

This guide provides a comprehensive technical overview of diphenyleneiodonium (DPI) sulfate, a potent and widely used inhibitor of flavoproteins. We will delve into its mechanism of action, discuss its specificity and potential off-target effects, and provide detailed protocols for its application in research settings. This document is intended for researchers, scientists, and drug development professionals seeking to utilize DPI as a tool to investigate the roles of flavoproteins in health and disease.

Mechanism of Action: How Diphenyleneiodonium Inhibits Flavoproteins

Diphenyleneiodonium (DPI) is a classic, potent, and irreversible inhibitor of flavoenzymes.[4] Its inhibitory action stems from its ability to interact with the flavin cofactor within the enzyme's active site. The proposed mechanism involves the reduction of DPI by the reduced flavin (FADH2 or FMNH2), leading to the formation of a highly reactive phenyl radical. This radical then covalently modifies the flavin or nearby amino acid residues, leading to the irreversible inactivation of the enzyme.

The primary targets of DPI are enzymes that contain a flavin center and utilize NADPH or NADH as an electron donor. This includes the prominent NOX family of enzymes, making DPI a valuable tool for studying NOX-mediated ROS production.[2][5][6] It has been demonstrated to be an effective inhibitor of all NOX isoforms.[2]

Caption: Proposed mechanism of flavoprotein inhibition by DPI.

Specificity and Off-Target Considerations: A Double-Edged Sword

While DPI is a powerful inhibitor of NOX enzymes, it is crucial to recognize that it is not entirely specific.[2] Its mechanism of action targets the fundamental flavin cofactor, meaning it can inhibit a broader range of flavoproteins. This lack of absolute specificity is a critical consideration in experimental design and data interpretation.

Known Off-Target Effects:

-

Mitochondrial Complex I (NADH-ubiquinone oxidoreductase): DPI is a potent inhibitor of mitochondrial Complex I, interfering with the mitochondrial respiratory chain and cellular energy production.[7][8][9] This inhibition can lead to a decrease in mitochondrial ROS production.[7][8]

-

Nitric Oxide Synthase (NOS): DPI also inhibits NOS enzymes, which are flavoproteins responsible for the synthesis of nitric oxide (NO), a key signaling molecule.[8][10]

-

Xanthine Oxidase: Some studies suggest that DPI can inhibit xanthine oxidase, another ROS-producing enzyme.[8]

-

Cytochrome P450 Reductase: DPI has been shown to inhibit NADPH-cytochrome P450 reductase.[11][12]

The broad-spectrum nature of DPI necessitates careful experimental design. It is often advisable to use DPI in conjunction with more specific inhibitors or genetic knockdown/knockout models to validate findings attributed to the inhibition of a particular flavoprotein. Despite these off-target effects, the potency of DPI at inhibiting all NOX isoforms makes it a valuable research tool.[2]

Experimental Applications and Protocols

DPI has been instrumental in elucidating the role of flavoproteins in numerous cellular processes. Its applications span a wide range of research areas, including cancer biology, immunology, and neuroscience.

Inhibition of Cell Proliferation and Induction of Senescence

DPI has been shown to block the transition from the G0/G1 to the S phase of the cell cycle, effectively inhibiting cell proliferation.[13] This effect has been observed in various cancer cell lines.[2] Interestingly, in p53-proficient cancer cells, DPI treatment can induce senescence, a state of irreversible cell cycle arrest, which is correlated with decreased ROS levels and upregulation of p53 and p21 proteins.[2] In contrast, in p53-deficient cells, DPI treatment is more likely to lead to apoptosis.[2]

Modulation of Inflammatory Responses

Given the central role of NOX enzymes in producing ROS during inflammation, DPI is a valuable tool for studying inflammatory processes. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][14] At extremely low (femtomolar) concentrations, DPI has demonstrated potent anti-inflammatory and neuroprotective effects by inhibiting microglial activation.[14]

Experimental Protocol: Inhibition of NOX-Mediated ROS Production in Cultured Cells

This protocol provides a general framework for using DPI to inhibit NOX-mediated ROS production in a cellular context. It is essential to optimize concentrations and incubation times for each specific cell type and experimental setup.

Materials:

-

Diphenyleneiodonium sulfate (or chloride)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cell culture medium appropriate for the cell line

-

ROS detection reagent (e.g., H2DCFDA, Amplex Red)

-

Phosphate-buffered saline (PBS)

-

Cell line of interest

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of DPI (e.g., 10-100 mM) in anhydrous DMSO.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere and reach the desired confluency.

-

On the day of the experiment, remove the culture medium and wash the cells with PBS.

-

Prepare working solutions of DPI in pre-warmed cell culture medium at the desired final concentrations. A concentration range of 1-10 µM is a common starting point for NOX inhibition.

-

Incubate the cells with the DPI-containing medium for a predetermined period (e.g., 30 minutes to 1 hour) prior to stimulation. This pre-incubation allows for the irreversible inhibition of the flavoenzymes.

-

-

Stimulation of ROS Production (if applicable):

-

If studying stimulated ROS production, add the appropriate agonist (e.g., PMA, growth factors) to the cells after the DPI pre-incubation period.

-

-

Detection of ROS:

-

Follow the manufacturer's protocol for the chosen ROS detection reagent. This typically involves incubating the cells with the probe for a specific duration.

-

Measure the fluorescence or luminescence using a plate reader, fluorometer, or flow cytometer.

-

-

Data Analysis:

-

Normalize the ROS signal to a measure of cell viability (e.g., protein concentration, cell count) to account for any potential cytotoxicity of DPI at higher concentrations.

-

Compare the ROS levels in DPI-treated cells to vehicle-treated (DMSO) control cells.

-

Caption: General workflow for a DPI inhibition experiment.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of DPI for various enzymes, highlighting its potency and range of targets. It is important to note that these values can vary depending on the specific experimental conditions.

| Target Enzyme | IC50 | Cell/System Type | Reference |

| NADPH Oxidase (NOX) | ~0.1 µM | HeLa cells | [15] |

| Nitric Oxide Synthase (NOS) | ~0.05 µM | Isolated mouse peritoneal macrophages | [15] |

| Acetylcholine-induced relaxation (via NOS) | 300 nM | Rabbit aortic rings | [10] |

| L-type Ca2+ current | ~40.3 µM | Rat cardiac myocytes | [8] |

| Cell shortening | ~0.17 µM | Rat cardiac myocytes | [8] |

Conclusion and Future Perspectives

Diphenyleneiodonium sulfate remains a cornerstone tool for investigating the multifaceted roles of flavoproteins in cellular physiology and pathology. Its potent, irreversible inhibition of a wide range of flavoenzymes, most notably the NOX family, has provided invaluable insights into redox signaling. However, its utility is intrinsically linked to a thorough understanding of its mechanism and its limitations, particularly its off-target effects.

As our appreciation for the complexity of redox signaling grows, so too will the sophisticated application of chemical probes like DPI. By carefully considering its properties and employing rigorous experimental design, scientists can continue to leverage this powerful inhibitor to unravel the intricate web of flavoprotein-mediated processes that govern life and disease.

References

-

Differential role of diphenyleneiodonium, a flavoenzyme inhibitor, on p53-dependent and -independent cell cycle progression. (n.d.). PubMed. Retrieved from [Link]

-

Inhibition of NADPH Oxidases Activity by Diphenyleneiodonium Chloride as a Mechanism of Senescence Induction in Human Cancer Cells. (2020). MDPI. Retrieved from [Link]

-

DPI Selectively Inhibits Intracellular NADPH Oxidase Activity in Human Neutrophils. (2019). ImmunoHorizons, Oxford Academic. Retrieved from [Link]

-

Diphenyleneiodonium Treatment Inhibits the Development of Severe Herpes Stromal Keratitis Lesions. (2022). PMC - NIH. Retrieved from [Link]

-

Diphenyleneiodonium sulfate, an NADPH oxidase inhibitor, prevents early alcohol-induced liver injury in the rat. (n.d.). PubMed. Retrieved from [Link]

-

Diphenyleneiodonium, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production. (1998). Johns Hopkins University. Retrieved from [Link]

-

Enantioselective inhibition of the biotransformation and pharmacological actions of isoidide dinitrate by diphenyleneiodonium sulphate. (n.d.). PubMed. Retrieved from [Link]

-

An ultralow dose of the NADPH oxidase inhibitor diphenyleneiodonium (DPI) is an economical and effective therapeutic agent for the treatment of colitis-associated colorectal cancer. (2020). PubMed. Retrieved from [Link]

-

Diphenyleneiodonium acutely inhibits reactive oxygen species production by mitochondrial complex I during reverse, but not forward electron transport. (2008). PubMed. Retrieved from [Link]

-

The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes. (2024). PMC - PubMed Central. Retrieved from [Link]

-

Effects of the flavoprotein inhibitor, diphenyleneiodonium sulfate, on ex vivo organic nitrate tolerance in the rat. (n.d.). PubMed. Retrieved from [Link]

-

Effect of Diphenyleneiodonium Chloride on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types. (2020). MDPI. Retrieved from [Link]

-

Effect of Diphenyleneiodonium Chloride on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types. (2025). ResearchGate. Retrieved from [Link]

-

Diphenyleneiodonium inhibits reduction of iron-sulfur clusters in the mitochondrial NADH-ubiquinone oxidoreductase (Complex I). (n.d.). PubMed. Retrieved from [Link]

-

NADPH oxidase inhibitor DPI is neuroprotective at femtomolar concentrations through inhibition of microglia over-activation. (n.d.). PubMed. Retrieved from [Link]

-

Off-target effects in CRISPR/Cas9 gene editing. (n.d.). PMC - NIH. Retrieved from [Link]

-

Inhibition of macrophage and endothelial cell nitric oxide synthase by diphenyleneiodonium and its analogs. (n.d.). PubMed. Retrieved from [Link]

-

Proposed mechanism for inhibition of flavoproteins by DPI, adapted from... (n.d.). ResearchGate. Retrieved from [Link]

-

Activity assays for flavoprotein oxidases: an overview. (2025). PMC - NIH. Retrieved from [Link]

-

The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation. (2023). PMC - PubMed Central. Retrieved from [Link]

-

Nitric Oxide Contributes to the Pathogenesis of Nocardia farcinica Infection in BALB/c Mice and Alveolar MH-S Macrophages. (2025). PMC - NIH. Retrieved from [Link]

-

Guide-specific loss of efficiency and off-target reduction with Cas9 variants. (n.d.). PMC - NIH. Retrieved from [Link]

-

Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). MDPI. Retrieved from [Link]

-

Reactive Oxygen Species in Embryo Development: Sources, Impacts, and Implications for In Vitro Culture Systems. (2026). MDPI. Retrieved from [Link]

-

Ubiquinone is a hysteretic modulator of the NADH:cytochrome b 5 reductase activity of human Cb 5 R. (2026). bioRxiv. Retrieved from [Link]

-

Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). ResearchGate. Retrieved from [Link]

-

Flavonoids as P-gp Inhibitors: A Systematic Review of SARs. (n.d.). PubMed. Retrieved from [Link]

-

The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. Retrieved from [Link]

-

Role of Nitric Oxide Synthases in Respiratory Health and Disease: Insights from Triple Nitric Oxide Synthases Knockout Mice. (2024). MDPI. Retrieved from [Link]

-

2025 Medicinal Chemistry Reviews at a Glance. (2025). Drug Hunter. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of NADPH Oxidases Activity by Diphenyleneiodonium Chloride as a Mechanism of Senescence Induction in Human Cancer Cells [mdpi.com]

- 3. An ultralow dose of the NADPH oxidase inhibitor diphenyleneiodonium (DPI) is an economical and effective therapeutic agent for the treatment of colitis-associated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diphenyleneiodonium sulfate, an NADPH oxidase inhibitor, prevents early alcohol-induced liver injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diphenyleneiodonium inhibits reduction of iron-sulfur clusters in the mitochondrial NADH-ubiquinone oxidoreductase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of macrophage and endothelial cell nitric oxide synthase by diphenyleneiodonium and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantioselective inhibition of the biotransformation and pharmacological actions of isoidide dinitrate by diphenyleneiodonium sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the flavoprotein inhibitor, diphenyleneiodonium sulfate, on ex vivo organic nitrate tolerance in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential role of diphenyleneiodonium, a flavoenzyme inhibitor, on p53-dependent and -independent cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NADPH oxidase inhibitor DPI is neuroprotective at femtomolar concentrations through inhibition of microglia over-activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

The Genesis of a Potent Inhibitor: An In-depth Technical Guide to the Discovery and History of Diphenyleneiodonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyleneiodonium (DPI) has carved a significant niche in biomedical research as a potent inhibitor of flavoenzymes, most notably the NADPH oxidase (NOX) family of enzymes. Its discovery and subsequent characterization have provided researchers with an invaluable tool to dissect the roles of reactive oxygen species (ROS) in a myriad of physiological and pathological processes. This technical guide delves into the historical origins of DPI, tracing its synthesis from the early days of onium compounds to the specific methodologies that brought this unique molecule to the forefront of biochemical investigation. We will explore the seminal experiments that unveiled its inhibitory mechanism against NADPH oxidase and other flavin-dependent enzymes, providing a deep understanding of its mode of action. Furthermore, this guide will address the well-documented off-target effects of DPI, particularly its interaction with mitochondrial complex I, offering a nuanced perspective on its application in experimental biology. Detailed protocols for its historical synthesis and key biological assays are provided to give researchers a practical understanding of this pivotal chemical probe.

A Historical Perspective: The Dawn of Onium Compounds and the Emergence of Diphenyleneiodonium

The story of diphenyleneiodonium is intrinsically linked to the broader history of "onium" compounds, a class of cations derived from the protonation of mononuclear parent hydrides of elements from groups 15, 16, and 17 of the periodic table. The term "onium" was first proposed by C. Hartmann and V. Meyer in 1894, the same year they synthesized the first iodonium salts. This discovery laid the groundwork for the future development of a wide array of onium salts, which have since found extensive use in organic synthesis and as catalysts.

While the first diaryliodonium salt was synthesized in the late 19th century, the specific synthesis of diphenyleneiodonium came later. The pioneering work of F. M. Beringer and his collaborators in the 1950s was instrumental in developing the synthesis and characterizing the properties of various diaryliodonium salts, including diphenyleneiodonium. Their work established these compounds as effective arylating agents, a property that stems from the lability of the carbon-iodine bond.

The Chemical Identity of Diphenyleneiodonium

Diphenyleneiodonium is a cationic molecule with a unique bridged diaryl structure, where two phenyl rings are linked by a positively charged iodine atom. This structure confers a high degree of stability and a distinct reactivity profile compared to simple diaryliodonium salts.

| Chemical Property | Value | Reference |

| Chemical Formula | C₁₂H₈I⁺ | N/A |

| Molar Mass | 280.10 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in DMSO | [1] |

Unraveling the Mechanism: From a Chemical Curiosity to a Potent Enzyme Inhibitor

The transition of diphenyleneiodonium from a synthetic curiosity to a vital research tool began with the discovery of its potent biological activities. Early investigations into its effects on cellular metabolism revealed its ability to interfere with electron transport processes.

The Landmark Discovery as an NADPH Oxidase Inhibitor

The seminal moment in the history of DPI's biological application was its identification as a potent inhibitor of NADPH oxidase (NOX).[2] NADPH oxidases are a family of enzymes responsible for the dedicated production of reactive oxygen species (ROS), which play crucial roles in cellular signaling, host defense, and a range of pathologies.

The inhibitory action of DPI on neutrophil NADPH oxidase was found to be time-dependent and required the enzyme to be actively turning over, suggesting that a reduced redox center within the enzyme was necessary for inhibition.[2] It was proposed that DPI acts as a suicide inhibitor. The flavin cofactor (FAD or FMN) within the NADPH oxidase, upon being reduced by NADPH, donates an electron to DPI. This generates a highly reactive phenyl radical that then covalently modifies the flavin or nearby amino acid residues, leading to irreversible inactivation of the enzyme.[2]

A Broader Spectrum of Inhibition: Flavoenzyme Specificity and Off-Target Effects

Further research revealed that DPI's inhibitory activity was not limited to NADPH oxidase. It was found to be a general inhibitor of flavoenzymes, a class of enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as a prosthetic group for redox reactions.[3][4] This includes enzymes such as nitric oxide synthase (NOS) and xanthine oxidase.[1]

A significant and experimentally crucial "off-target" effect of DPI is its inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[3][5] This inhibition disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in mitochondrial ROS production under certain conditions. This dual action on both dedicated ROS-producing enzymes and mitochondria necessitates careful interpretation of experimental results using DPI.

Experimental Protocols: A Glimpse into the Past and Present

To provide a practical understanding of the journey of diphenyleneiodonium, this section outlines the historical synthesis and a key biological assay that defined its utility.

Historical Synthesis of Diphenyleneiodonium Salts

The synthesis of diphenyleneiodonium salts has evolved over time, with modern methods offering higher yields and greater functional group tolerance. However, understanding the classical approaches provides valuable insight into the chemistry of these compounds. A common historical method involves the acid-catalyzed condensation of iodoxybenzene with benzene, followed by treatment with a suitable salt to precipitate the desired diphenyleneiodonium salt.

Step-by-Step Methodology:

-

Preparation of the Iodonium Salt Precursor: A mixture of an iodoarene and an arene is treated with a strong oxidizing agent in the presence of a strong acid.

-

Formation of the Diaryliodonium Salt: The resulting diaryliodonium salt is then precipitated by the addition of a suitable counter-ion, such as a halide or tetrafluoroborate.

Caption: A simplified workflow of a classical synthesis of diaryliodonium salts.

Assay for NADPH Oxidase Inhibition

The inhibitory effect of DPI on NADPH oxidase activity can be readily assessed using a cell-free assay with neutrophil membranes, which are a rich source of the enzyme. The assay measures the production of superoxide, the primary product of NADPH oxidase.

Step-by-Step Methodology:

-

Preparation of Neutrophil Membranes: Neutrophils are isolated from fresh blood and subjected to sonication and centrifugation to obtain a membrane fraction enriched in NADPH oxidase.

-

Enzyme Activation: The membrane preparation is incubated with arachidonic acid and NADPH to activate the enzyme.

-

Superoxide Detection: The rate of superoxide production is measured by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c at 550 nm.

-

Inhibition Assay: The assay is performed in the presence and absence of varying concentrations of DPI to determine its inhibitory potency (IC₅₀).

Caption: Experimental workflow for determining the inhibitory effect of DPI on NADPH oxidase activity.

The Enduring Legacy of Diphenyleneiodonium in Modern Research

Despite the discovery of more specific NADPH oxidase inhibitors, diphenyleneiodonium remains a widely used tool in biomedical research. Its broad-spectrum inhibitory activity against flavoenzymes, including its effects on mitochondria, makes it a valuable probe for studying cellular redox biology. However, researchers must be mindful of its off-target effects and design experiments with appropriate controls to ensure accurate interpretation of their findings. The story of diphenyleneiodonium serves as a compelling example of how a molecule, born from fundamental chemical synthesis, can evolve into an indispensable tool for unraveling the complexities of biological systems.

References

- Current time information in Napa County, US. (n.d.). Google.

-

Riganti, C., Gazzano, E., Polimeni, M., Costamagna, C., Bosia, A., & Ghigo, D. (2004). Diphenyleneiodonium inhibits the cell redox metabolism and induces oxidative stress. The Journal of Biological Chemistry, 279(46), 47726–47731. [Link]

-

Li, Y., & Trush, M. A. (1998). Diphenyleneiodonium, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production. Biochemical and Biophysical Research Communications, 253(2), 295–299. [Link]

-

O'Donnell, B. V., Tew, D. G., Jones, O. T., & England, P. J. (1993). Studies on the inhibitory mechanism of iodonium compounds with special reference to neutrophil NADPH oxidase. The Biochemical Journal, 290(Pt 1), 41–49. [Link]

-

Li, Y., & Trush, M. A. (1998). Diphenyleneiodonium, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production. Johns Hopkins University. Retrieved from [Link]

- Majander, A., Finel, M., & Wikström, M. (1994). Diphenyleneiodonium inhibits reduction of iron-sulfur clusters in the mitochondrial NADH-ubiquinone oxidoreductase (Complex I). The Journal of Biological Chemistry, 269(33), 21037–21042.

-

Zhu, Y., Fan, S., Wang, N., Chen, X., Yang, Y., Lu, Y., Chen, Q., Zheng, J., & Liu, X. (2021). Diphenyleneiodonium enhances P2X7 dependent non-opsonized phagocytosis and suppresses inflammasome activation via blocking CX43-mediated ATP leakage. Pharmacological Research, 166, 105470. [Link]

-

Green, A. E., & Edwards, M. (2007). Diphenylene iodonium stimulates glucose uptake in skeletal muscle cells through mitochondrial complex I inhibition and activation of AMP-activated protein kinase. Cellular Signalling, 19(7), 1610–1620. [Link]

-

Zhu, Y., Fan, S., Wang, N., Chen, X., Yang, Y., Lu, Y., Chen, Q., Zheng, J., & Liu, X. (2018). NADPH oxidase 2 inhibitor diphenyleneiodonium enhances ROS-independent bacterial phagocytosis in murine macrophages via activation of the calcium-mediated p38 MAPK signaling pathway. Cellular Signalling, 41, 14–24. [Link]

-

A Mechanochemical Route for the Synthesis of Diphenyleneiodonium Salts and the Estimation of Their Relative Solid-State Reactivities. (2021). ResearchGate. Retrieved from [Link]

-

Li, Y., & Trush, M. A. (1998). Diphenyleneiodonium, an NAD(P)H Oxidase Inhibitor, also Potently Inhibits Mitochondrial Reactive Oxygen Species Production. Scilit. Retrieved from [Link]

-

Kim, J. H., Woo, S. H., & Kim, K. H. (2022). The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes. The Korean Journal of Physiology & Pharmacology, 26(4), 303–314. [Link]

-

Kim, J. H., Woo, S. H., & Kim, K. H. (2022). The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca 2+ signaling and contraction in rat cardiac myocytes. KoreaScience. Retrieved from [Link]

-

Wang, Y. X., Poon, C. I., Poon, K. S., & Pang, C. C. (1993). Inhibitory actions of diphenyleneiodonium on endothelium-dependent vasodilatations in vitro and in vivo. British Journal of Pharmacology, 110(3), 1232–1238. [Link]

-

Kim, Y. M., Kim, T. H., Kim, S. J., & Chung, H. T. (2005). Differential role of diphenyleneiodonium, a flavoenzyme inhibitor, on p53-dependent and -independent cell cycle progression. FEBS Letters, 579(2), 437–444. [Link]

-

Li, Y., & Trush, M. A. (1998). Diphenyleneiodonium, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production. Semantic Scholar. Retrieved from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Studies on the inhibitory mechanism of iodonium compounds with special reference to neutrophil NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diphenyleneiodonium, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Diphenyleneiodonium inhibits reduction of iron-sulfur clusters in the mitochondrial NADH-ubiquinone oxidoreductase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]

Diphenyleneiodonium sulfate review of biochemical properties

An In-Depth Technical Guide to the Biochemical Properties of Diphenyleneiodonium Sulfate

Introduction: Unveiling Diphenyleneiodonium (DPI)

Diphenyleneiodonium (DPI), available commercially as salts such as diphenyleneiodonium sulfate or chloride, stands as a cornerstone chemical probe in the study of cellular redox biology. Initially characterized for its potent inhibitory action on flavoenzymes, DPI has been instrumental in elucidating the roles of key enzyme families, most notably the NADPH oxidases (NOX) and nitric oxide synthases (NOS).[1][2][3] Its utility stems from its ability to irreversibly bind and inactivate these enzymes, thereby providing a chemical knockout model to probe their physiological and pathological functions.

However, the narrative of DPI is one of dual identity. While it is a powerful tool, its application demands a sophisticated understanding of its broader biochemical footprint. A growing body of evidence highlights significant off-target effects, particularly on mitochondrial respiration and cellular redox metabolism, which can confound data interpretation if not properly controlled for.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive review of DPI's biochemical properties, offering both the mechanistic insights required for its effective use and the critical awareness of its limitations. We will delve into its core inhibitory mechanisms, explore its multifaceted cellular effects, and provide field-proven experimental protocols designed with self-validating systems to ensure scientific integrity.

Core Mechanism of Action: Irreversible Flavoenzyme Inhibition

The primary and most widely recognized action of DPI is the potent, irreversible inhibition of flavoenzymes.[2] These enzymes, which utilize flavin cofactors (like FAD or FMN), are critical for mediating electron transfer reactions in a vast array of metabolic and signaling pathways. DPI's inhibitory action is time- and temperature-dependent, suggesting a covalent modification that permanently inactivates the enzyme.[2]

NADPH Oxidase (NOX) Family

The NOX family of enzymes are primary targets of DPI and are central to its use in research.[1] These membrane-bound complexes function to transfer electrons from NADPH across a biological membrane to molecular oxygen, resulting in the production of superoxide (O₂⁻) and other reactive oxygen species (ROS).[7][8]

-

Causality of Inhibition: DPI's lipophilic nature allows it to access the flavin center of the NOX catalytic subunit (e.g., gp91phox or NOX2). By disrupting the electron flow from the flavin cofactor, it effectively halts the production of superoxide. This has made DPI an invaluable tool for studying the role of NOX-derived ROS in processes like inflammation, host defense, and intracellular signaling.[8][9][10] For instance, studies on lung inflammation have used DPI to demonstrate that inhibiting NOX activity can attenuate morphological damage and reduce the production of pro-inflammatory cytokines.[8][9]

Nitric Oxide Synthase (NOS)

Similar to NOX, the three isoforms of NOS (nNOS, eNOS, iNOS) are flavoenzymes that utilize NADPH as an electron donor to synthesize the critical signaling molecule nitric oxide (NO) from L-arginine.

-

Causality of Inhibition: DPI potently inhibits all NOS isoforms with IC₅₀ values in the nanomolar range.[2] The inhibition is irreversible and can be blocked by the presence of NADPH, indicating competition at the flavin-binding site.[2] This property allows researchers to dissect the roles of NO in vasodilation, neurotransmission, and immune responses. For example, DPI has been shown to inhibit acetylcholine-induced vascular relaxation, a process dependent on eNOS activity, without affecting relaxation induced by a direct NO donor like sodium nitroprusside.[2] Furthermore, DPI can suppress the expression of inducible NOS (iNOS) by blocking the activation of NF-κB, a key transcription factor.[11]

Caption: DPI inhibits NOX and NOS by targeting their flavin cofactors, blocking electron transfer.

The Broader Biochemical Footprint: Critical Off-Target Effects

A nuanced understanding of DPI requires acknowledging its effects beyond NOX and NOS. The concentrations used to inhibit NOX often impact other critical cellular systems, a reality that must be addressed for rigorous data interpretation.

Mitochondrial Electron Transport Chain

One of the most significant off-target effects of DPI is the inhibition of mitochondrial Complex I (NADH-ubiquinone oxidoreductase).[5][6] This action is potent and occurs at concentrations similar to those used for NOX inhibition.[6][12]

-

Field-Proven Insight: Since mitochondria are a major source of cellular ROS, DPI's inhibition of Complex I can independently reduce ROS levels, complicating studies aiming to isolate the contribution of NOX enzymes.[6][12] Researchers must therefore exercise caution when attributing a reduction in total cellular ROS solely to NOX inhibition by DPI. This effect also impacts cellular bioenergetics, potentially leading to cytotoxicity.[8]

Cellular Redox Metabolism and Oxidative Stress

Paradoxically, while often used to decrease ROS production, DPI can also induce oxidative stress under certain conditions.[4]

-

Mechanism of Toxicity: Studies have shown that DPI can inhibit key NAD(P)-dependent enzymes in the pentose phosphate pathway and the tricarboxylic acid (TCA) cycle.[4] This impairs the cell's ability to regenerate NADPH, which is essential for the glutathione reductase system to maintain a reduced glutathione pool. Consequently, the cell's primary antioxidant defense is compromised, leading to an increase in net oxidative stress, lipid peroxidation, and cytotoxicity.[4] This effect has been observed in multiple cell lines.[4]

Calcium Signaling and Muscle Contraction

DPI has been reported to suppress Ca²⁺ signaling and contraction in cardiac myocytes.[5][13]

-

Observed Effects: It can decrease the magnitude of Ca²⁺ transients and the sarcoplasmic reticulum Ca²⁺ content by suppressing both L-type Ca²⁺ channels and ryanodine receptors (RyRs).[5][13] These effects appear to be independent of its action on NOX or NOS and may be related to its impact on mitochondrial metabolism.[5]

Other Enzymatic Systems

DPI's inhibitory profile extends to other enzymes, including xanthine oxidase and cholinesterases.[5][14] The inhibition of acetylcholinesterase and butyrylcholinesterase, for example, can significantly impact studies in neuromuscular and smooth muscle physiology.[14]

Summary of DPI's Biochemical Effects

| Target Enzyme / Process | Primary Effect | Typical IC₅₀ / Effective Concentration | Key Implication for Researchers |

| NADPH Oxidase (NOX) | Irreversible Inhibition | ~0.1 µM (EC₅₀)[15] | Primary use for studying NOX-derived ROS. |

| Nitric Oxide Synthase (NOS) | Irreversible Inhibition | 50-150 nM[2] | Confounding factor when studying NOX in systems where NO is relevant. |

| Mitochondrial Complex I | Potent Inhibition | Potent as rotenone; effective at NOX-inhibiting concentrations[6] | Major off-target effect; reduces mitochondrial ROS and ATP production. |

| Pentose Phosphate Pathway / TCA Cycle Enzymes | Inhibition | Dose-dependent; observed at low µM range[4] | Can induce oxidative stress by depleting cellular antioxidant capacity. |

| L-type Ca²⁺ Channels & RyRs | Suppression | ~0.17 µM (contraction IC₅₀)[5] | Affects excitation-contraction coupling and Ca²⁺ homeostasis. |

| Cholinesterases | Reversible Inhibition | 0.6-8 µM[14] | Relevant for studies involving cholinergic signaling. |

Experimental Protocols for Rigorous Application

To harness the utility of DPI while accounting for its off-target effects, a well-designed experimental plan with integrated controls is paramount.

Experimental Workflow: A Self-Validating Approach

Caption: A robust workflow for using DPI includes target validation and off-target controls.

Protocol 1: Validating NOX Inhibition via Cytochrome C Reduction Assay

This protocol provides a method to directly measure superoxide production from the NOX enzyme complex in cell lysates, confirming that DPI is effective at the chosen concentration in your experimental system.

Principle: Activated NOX transfers electrons from NADPH to O₂, producing superoxide. Superoxide, in turn, reduces ferricytochrome c to ferrocytochrome c, which can be measured spectrophotometrically by an increase in absorbance at 550 nm.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Krebs-HEPES buffer (pH 7.4) containing 1 mM EGTA.

-

Cytochrome C Solution: 160 µM horse heart cytochrome c in Assay Buffer.

-

NADPH Solution: 2 mM NADPH in Assay Buffer (prepare fresh).

-

DPI Stock: 10 mM DPI in DMSO.

-

Superoxide Dismutase (SOD): 3000 U/mL in Assay Buffer (for control wells).

-

-

Cell Lysate Preparation:

-

Culture and treat cells as per your primary experiment (e.g., stimulate with Phorbol 12-myristate 13-acetate (PMA) to activate NOX).

-

Harvest cells and homogenize in a hypotonic lysis buffer.

-

Centrifuge to pellet debris and collect the supernatant containing membrane and cytosolic fractions. Determine protein concentration via BCA or Bradford assay.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to triplicate wells:

-

Test Wells: 50 µL cell lysate, 50 µL Cytochrome C Solution, desired concentration of DPI (pre-incubated for 15-30 minutes).

-

Control Wells (No DPI): 50 µL cell lysate, 50 µL Cytochrome C Solution, vehicle control.

-

SOD Control Wells: 50 µL cell lysate, 50 µL Cytochrome C Solution, 10 µL SOD solution.

-

-

Set the spectrophotometer to read absorbance at 550 nm in kinetic mode at 37°C.

-

Initiate the reaction by adding 50 µL of the NADPH solution to all wells.

-

Immediately begin reading absorbance every minute for 30-60 minutes.

-

-

Data Analysis & Interpretation:

-

Calculate the rate of cytochrome c reduction (ΔAbs/min) for each well.

-

The SOD-inhibitable rate is the true measure of superoxide production (Rate_Control - Rate_SOD).

-

Calculate the percent inhibition by DPI: [1 - (Rate_DPI / Rate_Control)] * 100.

-

Self-Validation: A significant, dose-dependent decrease in the SOD-inhibitable rate in DPI-treated wells confirms on-target NOX inhibition.

-

Protocol 2: Assessing Off-Target Mitochondrial Effects via Oxygen Consumption Rate (OCR)

This protocol uses high-resolution respirometry to determine if DPI inhibits mitochondrial Complex I at the concentrations used in your primary experiment.

Principle: Cellular oxygen consumption is primarily due to mitochondrial respiration. By providing specific substrates for different parts of the electron transport chain (ETC), one can isolate and measure the activity of specific complexes.

Methodology:

-

Cell Preparation:

-

Seed cells (e.g., A549, HepG2) in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

-

-

Assay Setup (using a Seahorse XF Analyzer):

-

Prepare assay medium (e.g., XF Base Medium supplemented with pyruvate, glutamine, and glucose).

-

Hydrate the sensor cartridge and load the injection ports with the following compounds:

-

Port A: DPI (your experimental concentration) or Vehicle (DMSO).

-

Port B: Oligomycin (ATP synthase inhibitor).

-

Port C: FCCP (uncoupling agent).

-

Port D: Rotenone/Antimycin A (Complex I/III inhibitors).

-

-

-

Assay Execution:

-

Replace culture medium with assay medium and incubate at 37°C in a non-CO₂ incubator for 1 hour.

-

Run the Seahorse XF "Mito Stress Test" protocol. The instrument will measure baseline OCR, then sequentially inject the compounds and measure the response.

-

-

Data Analysis & Interpretation:

-

Basal Respiration: Compare the baseline OCR between vehicle- and DPI-treated cells. A significant drop immediately after DPI injection indicates inhibition of the ETC.

-

ATP Production: The decrease in OCR after oligomycin injection reflects ATP-linked respiration.

-

Maximal Respiration: The peak OCR after FCCP injection.

-

Causality Check: Rotenone, a known Complex I inhibitor, is used as a positive control. If the inhibitory effect of DPI on basal respiration is similar in magnitude and profile to the subsequent injection of rotenone, it strongly suggests a primary effect on Complex I.

-

Self-Validation: If the concentration of DPI used in your primary experiments causes a significant drop in basal respiration in this assay, any observed cellular effects must be interpreted with the caveat that mitochondrial function is compromised.

-

Conclusion and Authoritative Recommendations

Diphenyleneiodonium sulfate remains a powerful and relevant pharmacological inhibitor for dissecting the function of flavoenzymes, particularly the NADPH oxidase family. Its historical importance in shaping the field of redox biology is undeniable. However, as a Senior Application Scientist, I must impress upon the modern researcher that its use requires a level of rigor that acknowledges its limitations.

The evidence is clear: DPI is not a specific NOX inhibitor. Its potent effects on mitochondrial Complex I and other metabolic enzymes mean that data generated using DPI in isolation can be easily misinterpreted.[4][5][6] Therefore, the following best practices are not merely recommended; they are essential for ensuring the trustworthiness and validity of your findings:

-

Always Validate: Confirm on-target NOX inhibition and simultaneously assess off-target mitochondrial effects and general cytotoxicity at your working concentrations.

-

Use Orthogonal Approaches: Corroborate findings from DPI with at least one structurally and mechanistically different NOX inhibitor (e.g., apocynin).[9]

-

Embrace Genetic Tools: The gold standard for implicating a specific enzyme is genetic ablation. Whenever possible, complement pharmacological inhibition studies with siRNA/shRNA knockdown or knockout/knock-in models for the specific NOX isoform of interest.

-

Report Transparently: In publications, fully disclose the concentrations of DPI used and explicitly discuss the potential for off-target effects, detailing the control experiments performed to mitigate these concerns.

By adopting this evidence-based, multi-pronged approach, researchers can continue to leverage the power of DPI as a biochemical probe while upholding the highest standards of scientific integrity.

References

-

Title: Inhibition of macrophage and endothelial cell nitric oxide synthase by diphenyleneiodonium and its analogs Source: PubMed URL: [Link]

-

Title: Diphenyleneiodonium inhibits the cell redox metabolism and induces oxidative stress Source: Journal of Biological Chemistry URL: [Link]

-

Title: The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC Source: PubMed Central URL: [Link]

-

Title: NADPH oxidase 2 inhibitor diphenyleneiodonium enhances ROS-independent bacterial phagocytosis in murine macrophages via activation of the calcium-mediated p38 MAPK signaling pathway Source: NIH URL: [Link]

-